Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group and an ethoxypyrimidinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the tert-butyl group, and subsequent attachment of the ethoxypyrimidinylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound may be used in the production of specialty chemicals or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
- tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate
- tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)azetidine-1-carboxylate
Uniqueness
(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3-[(6-ethoxypyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-5-21-13-8-12(16-10-17-13)18-11-6-7-19(9-11)14(20)22-15(2,3)4/h8,10-11H,5-7,9H2,1-4H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTVDSYFDQNMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC2CCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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